1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea
Description
1-(3-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. A propyl linker connects this core to a urea moiety, which is further substituted with a 3-fluorophenyl group. The compound’s structure integrates halogenated aromatic systems (4-chlorophenyl and 3-fluorophenyl) and a urea functional group, features often associated with kinase inhibition or modulation of protein-protein interactions . Its molecular weight is approximately 402.83 g/mol, with calculated logP values suggesting moderate lipophilicity.
Properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-3-(3-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O2/c21-15-7-5-14(6-8-15)18-9-10-19(27)26(25-18)12-2-11-23-20(28)24-17-4-1-3-16(22)13-17/h1,3-10,13H,2,11-12H2,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHDHDUBQFBDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted pyridazinone with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Biological Activities
- Anticancer Activity : Research indicates that compounds similar to 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyridazine show promise as anticancer agents due to their ability to target specific cancer pathways .
- Antimicrobial Properties : The compound has also been explored for its antimicrobial effects. Research has indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. This is particularly relevant in the context of rising antibiotic resistance .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism of action appears to involve the modulation of inflammatory cytokines .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, derivatives of the compound were tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity against breast and colon cancer cells. The study concluded that further optimization of the compound could lead to effective therapeutic agents against these cancers .
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in agar diffusion assays, highlighting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering ion channel function.
Comparison with Similar Compounds
Key Observations :
- Halogenation: Both compounds feature chloro-substituted aromatics, but the patent example adds a cyano group, enhancing electronic polarization.
- Linker Flexibility : The target compound’s propyl linker may confer greater conformational flexibility compared to the rigid methyl-phosphate linker in the patent example.
- Solubility : The phosphate group in the patent compound likely improves aqueous solubility, whereas the urea group in the target compound may reduce it.
Pharmacological and Biochemical Insights
- In contrast, the patent example’s pyrimidinone-difluoromethyl groups may enhance metabolic stability or selectivity for kinases like BRAF or VEGFR .
- Metabolic Stability : Difluoromethyl groups in the patent example could reduce oxidative metabolism, extending half-life compared to the target compound’s unmodified propyl linker.
- Prodrug Potential: The phosphate ester in the patent compound may act as a prodrug, improving oral bioavailability via enzymatic cleavage in vivo.
Research Findings and Limitations
- Knowledge Gaps: Quantitative binding affinities, toxicity profiles, and in vivo pharmacokinetic data for the target compound remain undisclosed.
Biological Activity
1-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-3-(3-fluorophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and cannabinoid receptor modulation. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C16H17ClF N3O
- Molecular Weight : 319.78 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its antiproliferative effects against various cancer cell lines and its interaction with cannabinoid receptors.
Antiproliferative Activity
Recent studies have shown that derivatives of urea compounds exhibit significant antiproliferative effects against several cancer cell lines. For instance, a related compound demonstrated IC50 values of 2.39 μM against A549 lung cancer cells and 3.90 μM against HCT-116 colorectal cancer cells, indicating potent inhibitory activity comparable to established drugs like sorafenib .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
These findings suggest that the structural modifications in urea compounds can significantly enhance their anticancer properties.
The mechanism by which these compounds exert their effects is believed to involve the inhibition of specific kinases involved in the proliferation pathways of cancer cells. For example, molecular docking studies indicated that urea derivatives can form hydrogen bonds with residues in the BRAF protein, a key player in cell signaling pathways associated with cancer growth .
Cannabinoid Receptor Modulation
In addition to anticancer properties, some studies have explored the role of similar compounds as negative allosteric modulators (NAMs) of the CB1 receptor. These compounds have shown potential in attenuating cocaine-seeking behaviors in animal models, suggesting a therapeutic avenue for addiction treatment .
Case Studies
Several case studies highlight the effectiveness and potential applications of these compounds:
- Study on Antiproliferative Effects : A series of diaryl ureas were synthesized and tested for their antiproliferative activity against various cancer cell lines, revealing significant effects that warrant further investigation into their use as anticancer agents .
- Cannabinoid Interaction Study : Research demonstrated that certain analogs could effectively modulate CB1 receptor activity, providing insights into their use in treating substance use disorders .
Q & A
Q. What are the key structural motifs of this compound, and how do they influence its physicochemical properties?
The compound contains a pyridazinone core substituted with a 4-chlorophenyl group, a propyl linker, and a urea moiety connected to a 3-fluorophenyl group. The pyridazinone ring contributes to planarity and hydrogen-bonding capacity, while the chlorophenyl and fluorophenyl groups enhance lipophilicity and potential π-π stacking interactions. Characterization via NMR, HPLC, and X-ray crystallography (if available) is critical to confirm stereochemistry and purity .
Q. What synthetic routes are reported for analogous urea-pyridazine derivatives, and how can yield optimization be achieved?
Multi-step synthesis typically involves:
- Formation of the pyridazinone ring via cyclization of dihydrazides or ketones.
- Alkylation/propylation to introduce the linker.
- Urea bond formation using isocyanates or carbodiimide-mediated coupling. Design of Experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity, stoichiometry) to reduce side products. For example, fractional factorial designs may identify critical factors affecting yield .
Q. Which spectroscopic and chromatographic techniques are most effective for purity assessment?
- HPLC-MS : Quantifies impurities and confirms molecular weight.
- NMR (¹H/¹³C) : Validates structural integrity, especially for regioisomers.
- X-ray Diffraction : Resolves crystal packing and tautomeric forms of the pyridazinone ring. Stability under stress conditions (e.g., light, humidity) should be tested via accelerated degradation studies .
Advanced Research Questions
Q. How can computational methods predict biological target engagement for this compound?
- Molecular Docking : Screen against kinases or GPCRs using PyMOL/AutoDock, leveraging the urea moiety’s hydrogen-bonding potential.
- Molecular Dynamics (MD) : Simulate binding stability in lipid membranes, considering fluorophenyl hydrophobicity.
- Quantum Mechanical (QM) Calculations : Evaluate electron distribution in the pyridazinone ring for reactivity predictions. ICReDD’s reaction path search methods () could be adapted for target interaction modeling .
Q. What strategies resolve contradictions in bioactivity data across similar derivatives?
- Comparative SAR Studies : Systematically vary substituents (e.g., chloro vs. fluoro, linker length) to isolate activity drivers. For example, replacing 4-chlorophenyl with 3-fluorophenyl (as in ) may alter target selectivity.
- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify trends in potency/toxicity.
- Machine Learning : Train models on public bioactivity data to predict off-target effects .
Q. How can metabolic stability be improved without compromising target affinity?
- Isotope-Labeled Studies : Use ¹⁴C or ³H tracers to identify metabolic hotspots (e.g., urea bond hydrolysis).
- Prodrug Design : Mask polar groups (e.g., pyridazinone oxygen) with enzymatically cleavable protectors.
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms to predict drug-drug interactions .
Q. What in-vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?
- Rodent PK Studies : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS.
- Zebrafish Embryotoxicity Assay : Rapidly assess developmental toxicity.
- SPR Biosensors : Quantify plasma protein binding to refine dose calculations .
Q. How can green chemistry principles be applied to scale-up synthesis?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer extraction.
- Catalytic Methods : Use Pd/C or enzyme-mediated reactions to minimize heavy metal waste.
- Continuous Flow Reactors : Enhance reproducibility and reduce energy consumption for urea bond formation .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
